molecular formula C26H24N4O4 B4902796 6-[2-(3,4-Dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)acetyl]-4-ethyl-1,4-benzoxazin-3-one

6-[2-(3,4-Dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)acetyl]-4-ethyl-1,4-benzoxazin-3-one

Cat. No.: B4902796
M. Wt: 456.5 g/mol
InChI Key: KPFNUSIHCZRUBP-UHFFFAOYSA-N
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Description

6-[2-(3,4-Dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)acetyl]-4-ethyl-1,4-benzoxazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(3,4-Dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)acetyl]-4-ethyl-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-b]pyridine ring system.

    Introduction of the Benzoxazinone Moiety: This step involves the reaction of the pyrazolo[3,4-b]pyridine intermediate with suitable reagents to introduce the benzoxazinone moiety.

    Substitution Reactions: Various substituents, such as the dimethyl and phenyl groups, are introduced through substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-[2-(3,4-Dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)acetyl]-4-ethyl-1,4-benzoxazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

6-[2-(3,4-Dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)acetyl]-4-ethyl-1,4-benzoxazin-3-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 6-[2-(3,4-Dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)acetyl]-4-ethyl-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives and benzoxazinone-containing molecules. These compounds share structural similarities and may exhibit similar chemical and biological properties.

Uniqueness

6-[2-(3,4-Dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)acetyl]-4-ethyl-1,4-benzoxazin-3-one is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

6-[2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)acetyl]-4-ethyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4/c1-4-28-20-13-18(10-11-22(20)34-15-24(28)33)21(31)14-29-23(32)12-16(2)25-17(3)27-30(26(25)29)19-8-6-5-7-9-19/h5-13H,4,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFNUSIHCZRUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)COC2=C1C=C(C=C2)C(=O)CN3C(=O)C=C(C4=C3N(N=C4C)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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